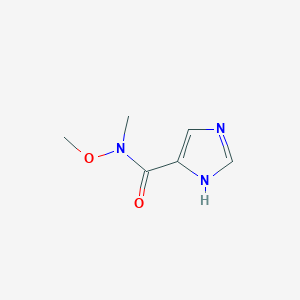![molecular formula C9H17N3O B1468033 2-[1-(2-Ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amin CAS No. 1342488-66-7](/img/structure/B1468033.png)
2-[1-(2-Ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amin
Übersicht
Beschreibung
2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
In chemistry , it is studied for its reactivity and potential use as an intermediate in organic synthesis.
In biology , it could be used as a probe to study biochemical pathways involving amines and pyrazole derivatives.
In medicine , research might explore its potential as a pharmacophore in the development of new drugs.
In industry , it can serve as a precursor or intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the alkylation of 4-aminopyrazole with 2-chloroethanol followed by etherification with ethanol under basic conditions.
Conditions such as temperature control, solvent choice, and pH must be carefully managed to ensure a high yield and purity.
Industrial Production Methods:
In industrial settings, the preparation often involves scalable techniques like batch or continuous flow synthesis.
Optimizing the reaction parameters and purification processes is crucial for producing the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of specific functional groups within the molecule can yield reduced forms.
Substitution: The amine group and the pyrazole ring are sites for potential substitution reactions.
Common Reagents and Conditions:
Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution reactions might use halogenating agents and nucleophiles under conditions such as reflux or controlled temperatures.
Major Products Formed:
Products vary depending on the specific reaction but can include oxidized, reduced, or substituted derivatives of the original compound.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, the amine group can participate in hydrogen bonding, and the pyrazole ring may interact with enzymes or receptors.
Molecular pathways affected can include enzymatic activities where the compound acts as an inhibitor or activator.
Vergleich Mit ähnlichen Verbindungen
Compared to compounds like 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine, the ethoxyethyl group provides different steric and electronic properties, affecting reactivity and interactions.
Other similar compounds include 2-[1-(2-ethoxyethyl)-1H-imidazol-4-yl]ethan-1-amine, highlighting differences in the heterocyclic ring impacting biological activity and chemical behavior.
Eigenschaften
IUPAC Name |
2-[1-(2-ethoxyethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-2-13-6-5-12-8-9(3-4-10)7-11-12/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVVHYDZOUKXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[2.4]heptan-1-ylmethanamine](/img/structure/B1467953.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467957.png)
![2-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467958.png)
![4-{[(Propan-2-yl)amino]methyl}oxan-4-ol](/img/structure/B1467960.png)
![[4-(Pyridazin-3-yloxy)cyclohexyl]amine](/img/structure/B1467961.png)
![4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1467963.png)

![N-[(2,2-dimethylcyclopropyl)methyl]cyclopropanamine](/img/structure/B1467968.png)
![methyl({3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467971.png)
![methyl({3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467972.png)

